3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one
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Overview
Description
3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexyl derivatives, methyl derivatives, and chromenone precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or antioxidant properties. It can be used in research to explore its potential therapeutic applications and mechanisms of action.
Medicine
In medicine, this compound may be investigated for its potential use as a drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, are studied to determine its suitability for clinical use.
Industry
In industry, the compound may be used in the production of various products, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for specific applications, such as in the formulation of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one include other chromenone derivatives with different substituents. Examples include:
4-methyl-7-hydroxy-2H-chromen-2-one: A chromenone derivative with a hydroxyl group at the 7-position.
6,7-dimethoxy-4-methyl-2H-chromen-2-one: A chromenone derivative with methoxy groups at the 6- and 7-positions.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications and research purposes.
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C21H28O4/c1-6-7-8-9-10-18-13(2)17-11-12-19(24-16(5)15(4)22)14(3)20(17)25-21(18)23/h11-12,16H,6-10H2,1-5H3 |
InChI Key |
ZFDUTRJBZBAOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C |
Origin of Product |
United States |
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